

synthesis route to "5-Amino-2-methoxyphenol" from 2-methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-methoxyphenol

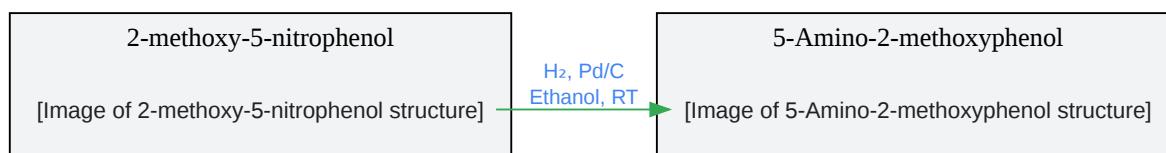
Cat. No.: B156534

[Get Quote](#)

Synthesis of 5-Amino-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a standard laboratory synthesis route for **5-Amino-2-methoxyphenol**, starting from 2-methoxy-5-nitrophenol. The primary transformation is the reduction of the aromatic nitro group to an amine. This reaction is a fundamental transformation in organic synthesis, often employed in the pharmaceutical industry for the preparation of active pharmaceutical ingredients and their intermediates.


Compound Data

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

Property	2-methoxy-5-nitrophenol (Starting Material)	5-Amino-2-methoxyphenol (Product)
Molecular Formula	C ₇ H ₇ NO ₄	C ₇ H ₉ NO ₂
Molecular Weight	169.13 g/mol [1]	139.15 g/mol [2]
CAS Number	636-93-1 [1]	1687-53-2 [2]
Appearance	Yellow to light brown powder [3]	Off-white to light brown crystalline powder
Melting Point	103-107 °C	Not readily available
Boiling Point	110-112 °C at 1 mmHg	Not readily available
Synonyms	5-Nitroguaiacol [1]	3-Hydroxy-4-methoxyaniline, 5-Aminoguaiacol, 2-Methoxy- 5-aminophenol [2]

Reaction Scheme

The synthesis of **5-Amino-2-methoxyphenol** from 2-methoxy-5-nitrophenol is achieved through the reduction of the nitro group. A common and effective method for this transformation is catalytic hydrogenation.

[Click to download full resolution via product page](#)

Caption: Catalytic hydrogenation of 2-methoxy-5-nitrophenol.

Experimental Protocol: Catalytic Hydrogenation

This protocol details a standard procedure for the reduction of 2-methoxy-5-nitrophenol using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This method is widely used for the reduction of nitro groups.[4][5][6]

Materials:

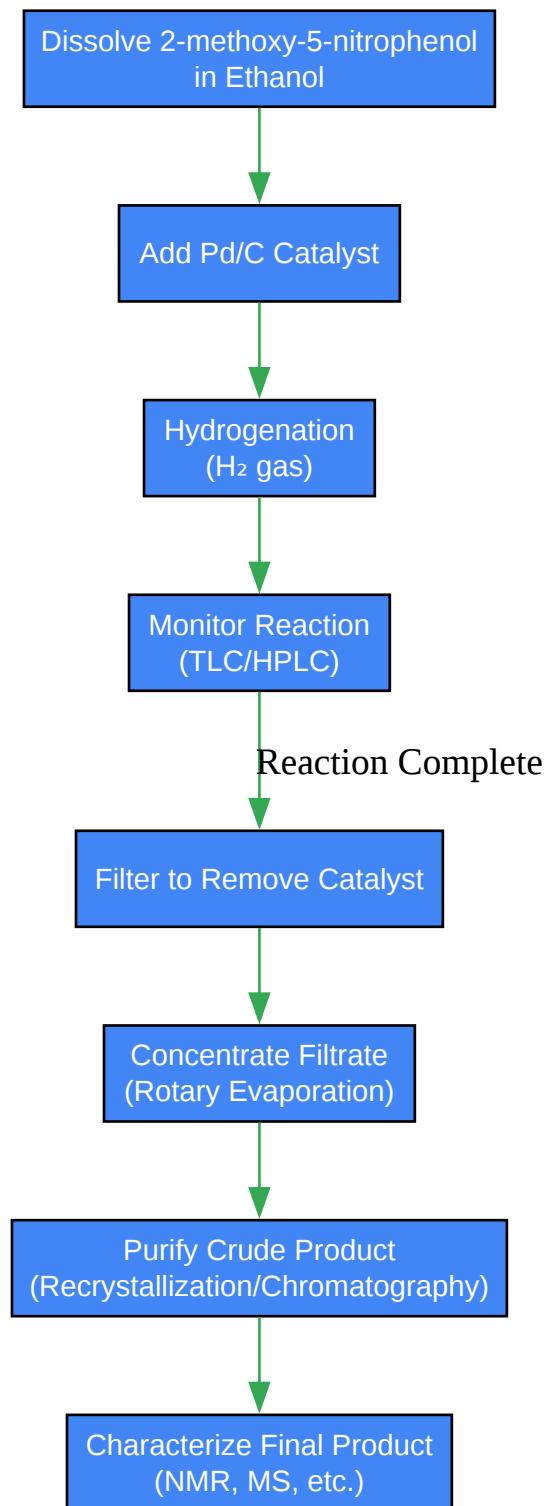
- 2-methoxy-5-nitrophenol
- 10% Palladium on carbon (Pd/C)
- Ethanol (or Methanol)
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Filter aid (e.g., Celite)
- Rotary evaporator
- Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

- Reaction Setup: In a suitable hydrogenation flask, dissolve 2-methoxy-5-nitrophenol in a sufficient volume of ethanol.
- Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove any oxygen.
- Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
- Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and then introduce hydrogen gas. For a laboratory scale, a hydrogen-filled balloon is often sufficient. For larger scales, a Parr hydrogenator is used to apply hydrogen pressure (typically 1-3 atm).

- Reaction Monitoring: The reaction is typically stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
- Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
- Purification: The resulting crude **5-Amino-2-methoxyphenol** can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.

Alternative Reduction Method: Sodium Borohydride


An alternative method for the reduction of nitrophenols involves the use of sodium borohydride (NaBH_4) in the presence of a catalyst.[7][8][9] This method can be advantageous as it does not require specialized hydrogenation equipment.

Illustrative Reaction Parameters:

Parameter	Catalytic Hydrogenation	Sodium Borohydride Reduction
Reducing Agent	Hydrogen gas (H ₂)	Sodium borohydride (NaBH ₄)
Catalyst	10% Palladium on carbon (Pd/C)	Copper nanoparticles, Pd/C, or other metal catalysts ^{[7][8]}
Solvent	Ethanol, Methanol, Ethyl acetate	Water, Methanol
Temperature	Room temperature	0 °C to room temperature
Pressure	1-3 atm (or balloon pressure)	Atmospheric pressure
Typical Yields	>90% (can vary based on scale and purity)	Variable, often high
Work-up	Filtration to remove catalyst, followed by solvent removal	Quenching of excess NaBH ₄ , extraction, and purification

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of **5-Amino-2-methoxyphenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Amino-2-methoxyphenol**.

This guide provides a foundational understanding of the synthesis of **5-Amino-2-methoxyphenol**. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any chemical synthesis. The reaction conditions may require optimization based on the scale and desired purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. 5-Amino-2-methoxyphenol | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. longdom.org [longdom.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method | MDPI [mdpi.com]
- To cite this document: BenchChem. [synthesis route to "5-Amino-2-methoxyphenol" from 2-methoxy-5-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156534#synthesis-route-to-5-amino-2-methoxyphenol-from-2-methoxy-5-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com